molecular formula C70H91Na7O70S7 B12847410 Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt

Cat. No.: B12847410
M. Wt: 2437.8 g/mol
InChI Key: DHGQFTJHHSAHSL-GRBPIOQISA-G
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Description

Systematic IUPAC Nomenclature and Structural Formula

Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin sodium salt is a structurally complex derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units. Its systematic IUPAC name, as per PubChem records, is heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate . This name reflects the precise stereochemistry and substitution pattern of the molecule.

The structural formula (Figure 1) features a β-cyclodextrin backbone with three distinct modifications per glucose unit:

  • Acetylation at the 2- and 3-hydroxyl groups.
  • Sulfonation at the 6-hydroxyl group.
  • Sodium counterions neutralizing the sulfonate groups’ negative charges.

These modifications significantly alter the compound’s physicochemical properties compared to native β-cyclodextrin, enhancing its solubility and stability in aqueous environments .

Structural Feature Position Functional Group
Acetylation 2-O, 3-O -OCOCH₃
Sulfonation 6-O -OSO₃⁻Na⁺

Table 1: Key substituents in Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin sodium salt.

CAS Registry Number and Alternative Naming Conventions

The compound is universally identified by its CAS Registry Number 196398-66-0 . Alternative names and abbreviations include:

  • Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin heptasodium salt
  • 2,3-Di-O-acetyl-6-O-sulfo-β-cyclodextrin sodium salt
  • HDAS-βCD (abbreviated form)

These naming variants emphasize either the substitution pattern (e.g., "2,3-di-O-acetyl") or the salt form (e.g., "heptasodium"). The term "heptakis" denotes sevenfold substitution, consistent with the seven glucose units in β-cyclodextrin .

Molecular Composition and Charge Distribution

The molecular formula of Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin sodium salt is C₇₀H₉₁Na₇O₇₀S₇ , with a molecular weight of 2437.8 g/mol . Each glucose unit contributes:

  • 10 carbon atoms (from the acetyl and sulfonate groups).
  • 14 oxygen atoms (from acetyl, sulfonate, and ether linkages).

The charge distribution arises from seven sulfonate groups (-OSO₃⁻), each balanced by a sodium cation (Na⁺), resulting in a net neutral compound .

Component Quantity per Molecule
Glucose units 7
Acetyl groups (C₂H₃O₂) 14
Sulfonate groups (SO₃⁻) 7
Sodium ions (Na⁺) 7

Table 2: Molecular composition of Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin sodium salt.

Properties

Molecular Formula

C70H91Na7O70S7

Molecular Weight

2437.8 g/mol

IUPAC Name

heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

InChI

InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1

InChI Key

DHGQFTJHHSAHSL-GRBPIOQISA-G

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt involves multi-step chemical reactions to achieve selective substitution at specific positions on the beta-cyclodextrin molecule. The general steps include:

  • Acetylation :

    • Beta-cyclodextrin is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to introduce acetyl groups at the 2nd and 3rd hydroxyl positions.
    • The reaction is typically conducted under controlled temperature and stirring to ensure uniform substitution.
  • Sulfation :

    • The partially acetylated beta-cyclodextrin is reacted with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
    • This step introduces sulfonate groups selectively at the 6th position of the glucose units.
    • The reaction is performed in an organic solvent like dimethylformamide (DMF) or pyridine to maintain selectivity.
  • Neutralization :

    • The sulfonated product is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt, enhancing stability and solubility.
  • Purification :

    • The crude product is purified using techniques such as recrystallization, dialysis, or column chromatography to remove unreacted reagents and by-products.

Reaction Conditions

The success of the synthesis depends on precise control over reaction conditions. Key parameters include:

Step Reagents/Conditions Notes
Acetylation Acetic anhydride, pyridine; 0–5°C Low temperature prevents over-acetylation.
Sulfation Chlorosulfonic acid in DMF; 25–50°C Excess reagent can lead to undesired polysulfation.
Neutralization Sodium hydroxide solution; pH adjusted to ~7 Ensures complete conversion to sodium salt form.
Purification Recrystallization from ethanol-water mixture Removes impurities effectively while retaining product integrity.

Analytical Characterization

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Optimization Strategies

Efforts to optimize the synthesis focus on improving yield and selectivity:

  • Using milder sulfating agents (e.g., sulfur trioxide-pyridine complex) reduces side reactions.
  • Employing solvent systems like DMF-pyridine mixtures enhances solubility and reactivity.
  • Reaction monitoring via thin-layer chromatography (TLC) ensures timely termination of each step.

Research Findings

Studies have demonstrated that variations in reaction conditions can significantly influence product characteristics:

  • Increasing reaction time during acetylation can lead to over-substitution, reducing water solubility.
  • Sulfation efficiency improves with controlled addition of chlorosulfonic acid under cooling conditions.

Chemical Reactions Analysis

Types of Reactions

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt can undergo various chemical reactions, including:

    Substitution Reactions: The acetyl and sulfo groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Hydrolysis yields the corresponding hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt is utilized in drug formulation to enhance the solubility and stability of poorly soluble drugs. The compound forms inclusion complexes with active pharmaceutical ingredients, facilitating their delivery and bioavailability. For instance, studies have shown that this cyclodextrin can improve the solubility of various non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their therapeutic efficacy .

Chiral Separation
The sodium salt has also been employed as a chiral resolving agent in capillary electrophoresis. It demonstrates a strong ability to separate enantiomers of basic pharmaceuticals. Research indicates that it can effectively resolve 24 weak base enantiomers in acidic conditions, showcasing its potential for use in pharmaceutical analysis and quality control .

Analytical Chemistry

Capillary Electrophoresis
this compound has been extensively studied for its role in capillary electrophoresis as a chiral selector. Its use allows for improved separation efficiency and selectivity of analytes. The compound's interaction with analytes can be modeled using the charged resolving agent migration model, which predicts effective mobilities and separation selectivities based on ionic strength .

Complexation Studies
The compound's ability to form stable complexes with various organic molecules has made it a valuable tool in analytical chemistry. For example, it has been used to investigate the interactions between cyclodextrins and different drug compounds through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Material Science

Nanomaterials Development
In material science, this compound is being explored for its potential in developing nanomaterials. Its unique properties allow for the encapsulation of nanoparticles, which can be used in targeted drug delivery systems or as sensors for detecting environmental pollutants .

Stabilization of Emulsions
The compound is also investigated for its ability to stabilize emulsions in food and cosmetic formulations. By acting as an emulsifier, it helps maintain the stability and texture of products containing oil and water phases .

Case Studies

Study Application Findings
Study on Enantiomer SeparationCapillary ElectrophoresisSuccessfully resolved 24 weak base enantiomers using this compound, demonstrating high selectivity .
Drug Solubility EnhancementPharmaceutical FormulationImproved solubility of NSAIDs when complexed with this cyclodextrin, leading to enhanced therapeutic effects .
Nanoparticle EncapsulationMaterial ScienceDemonstrated potential for encapsulating nanoparticles for targeted delivery applications .

Mechanism of Action

The mechanism by which Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt exerts its effects involves the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Differences

The table below compares key properties of Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt (HDAS-β-CD) with structurally related derivatives:

Property HDAS-β-CD (CY-2201) HDMS-β-CD (Heptakis(2,3-di-O-methyl-6-sulfo)-β-CD) Heptakis(6-O-sulfo)-β-CD (CY-2200) SBE-β-CD (Sulfobutylether-β-CD)
Substituents 2,3-di-O-acetyl, 6-O-sulfo 2,3-di-O-methyl, 6-O-sulfo 6-O-sulfo (no 2,3 substitution) Sulfobutylether groups
Molecular Weight 2437.8 g/mol 2045.67 g/mol 1849.30 g/mol ~2163 g/mol (varies by substitution)
Solubility in Water >10 g/100 mL ~10.2 g/100 mL (50 mM in methanol) High, but lower selectivity High, used in drug delivery
Solubility in Methanol Not explicitly reported 50 mM (~10.2 g/100 mL) Limited Limited
Chiral Selectivity Basic drugs (e.g., salbutamol) Weak bases (e.g., cathinones) Broad but less selective Broad, including neutral compounds
Applications Nonaqueous CE-MS Aqueous/nonaqueous CE General sulfated CD uses Drug formulation, CE

Key Comparative Insights

Substituent Effects on Enantioselectivity
  • HDAS-β-CD : The acetyl groups at the 2- and 3-positions enhance hydrophobic interactions and steric effects, improving selectivity for aromatic and basic analytes like β₂-agonists .
  • HDMS-β-CD: Methyl groups provide moderate hydrophobicity, making it suitable for separating weakly basic enantiomers (e.g., cathinone derivatives) in methanol-based electrolytes .
  • Heptakis(6-O-sulfo)-β-CD : Lacking 2,3-substituents, it exhibits broader but less specific interactions, limiting its use in complex separations .
Solubility and Solvent Compatibility
  • HDAS-β-CD excels in aqueous and polar organic solvents (e.g., DMF), enabling its use in nonaqueous CE-MS .
  • HDMS-β-CD’s high methanol solubility (50 mM) allows for rapid separations in methanolic backgrounds .
Analytical Performance
  • HDAS-β-CD achieves high resolution for charged analytes due to its strong anionic character and single-isomer purity (>95%) .
  • HDMS-β-CD offers shorter separation times for protonated bases but may lack specificity for highly functionalized molecules .

Biological Activity

Heptakis(2,3-di-O-acetyl-6-sulfo)-beta-cyclodextrin sodium salt (often referred to as heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD) is a modified cyclodextrin that has garnered attention for its significant biological activities, particularly in the fields of drug delivery and biomedical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD is derived from β-cyclodextrin, which consists of seven glucose units linked by α-1,4-glycosidic bonds. The modifications at the 2 and 3 positions with acetyl groups and at the 6 position with a sulfonate group enhance its solubility and functionality. The sodium salt form further improves its stability and bioavailability, making it suitable for various pharmaceutical formulations.

Chemical Structure:

  • CAS Number: 196398-66-0
  • Molecular Formula: C_{18}H_{30}NaO_{14}S

The biological activity of heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD primarily revolves around its ability to encapsulate hydrophobic drugs, thereby enhancing their solubility and bioavailability. The compound forms inclusion complexes with various guest molecules through non-covalent interactions such as van der Waals forces and hydrogen bonding. This encapsulation not only improves the pharmacokinetic profiles of drugs but also reduces their toxicity by controlling the release rates .

Biological Activities

  • Drug Delivery:
    • Heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD has been shown to significantly enhance the solubility of poorly water-soluble drugs. This property is particularly beneficial in formulating oral and injectable medications.
    • Studies indicate that it can improve the absorption of various therapeutic agents, leading to better therapeutic outcomes.
  • Anticoagulant Properties:
    • The sulfated nature of this compound suggests potential anticoagulant activities, which could be advantageous in cardiovascular therapies. Research indicates that it may interact with blood components to inhibit coagulation pathways.
  • Antimicrobial Activity:
    • Some studies have explored the antimicrobial properties of modified cyclodextrins, including heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD. Its ability to form complexes with certain antibiotics enhances their efficacy against resistant strains of bacteria.
  • Enantiomer Separation:
    • This cyclodextrin derivative has been utilized in capillary electrophoresis for the separation of enantiomers in pharmaceuticals, showcasing its role as a chiral selector .

Research Findings

Recent research highlights several key findings regarding the biological activity of heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD:

StudyFindingsMethodology
Enhanced solubility and bioavailability of hydrophobic drugsIn vitro drug release studies
Potential anticoagulant effects observedCoagulation assays
Effective separation of enantiomers in pharmaceutical compoundsCapillary electrophoresis

Case Studies

Case Study 1: Drug Delivery Enhancement
In a study examining the delivery of ketoprofen using heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD, researchers found that the inclusion complex significantly improved drug solubility and reduced gastrointestinal irritation compared to free ketoprofen. This highlights the compound's potential as an effective drug carrier in pain management therapies.

Case Study 2: Anticoagulant Activity
Another investigation assessed the anticoagulant properties of heptakis(2,3-di-O-acetyl-6-sulfo)-β-CD in vitro. Results indicated a dose-dependent inhibition of thrombin activity, suggesting its utility in developing new anticoagulant therapies for patients at risk of thrombotic events.

Q & A

Basic: How do the structural modifications of this cyclodextrin derivative enhance its role as a chiral selector in capillary electrophoresis (CE)?

The acetyl groups at the 2- and 3-positions and the sulfonate group at the 6-position create a unique charge distribution and steric environment. The acetyl groups provide hydrophobic interactions and steric hindrance, while the sulfonate group introduces strong electrostatic interactions with cationic analytes. This combination improves enantioselectivity by enabling both hydrophobic inclusion and ion-pairing mechanisms. For example, in nonaqueous CE, these modifications facilitate separations of β-blockers and sympathomimetics by optimizing host-guest binding .

Basic: What analytical methods commonly utilize this cyclodextrin for chiral separations?

This derivative is widely employed in:

  • Capillary Electrophoresis (CE) : Baseline separations of basic drugs (e.g., salbutamol, talinolol) using acidic buffers (pH 2.5–4.0) with 2–10 mM cyclodextrin .
  • Nonaqueous CE (NACE) : Enhanced resolution of hydrophobic analytes (e.g., cathinone derivatives) in methanol/acetonitrile-based electrolytes .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Coupled with CE for chiral analysis without signal suppression .

Advanced: How can buffer conditions be optimized for enantiomeric separations using this cyclodextrin in nonaqueous CE?

Key parameters include:

  • pH Adjustment : Use formic acid/acetic acid (10–50 mM) to protonate analytes, enhancing electrostatic interactions with the sulfonate group .
  • Cyclodextrin Concentration : 5–15 mM for balancing resolution and analysis time .
  • Organic Modifiers : Add 10–20% acetonitrile to reduce Joule heating and improve solubility of hydrophobic analytes .

Advanced: How should researchers resolve contradictions in enantiomer elution orders across studies?

Discrepancies may arise from differences in analyte ionization states, buffer pH, or cyclodextrin concentration. To address this:

  • Systematically vary pH (2.0–5.0) to alter analyte charge .
  • Perform molecular docking studies to predict binding orientations .
  • Compare results with structurally similar CDs (e.g., HDMS-β-CD) to isolate substituent effects .

Advanced: What synthetic routes produce this cyclodextrin, and how do reaction conditions impact purity?

A validated method involves:

Sulfonation : React β-cyclodextrin with 1,3-propane sultone under anhydrous conditions (tetrahydrofuran, KH, 18-crown-6) to introduce the 6-sulfo group .

Acetylation : Treat with acetic anhydride in pyridine to substitute 2- and 3-hydroxyls .
Purity is monitored via HPLC or CE, with residual reagents removed via dialysis or size-exclusion chromatography .

Basic: How does this cyclodextrin compare to other sulfated derivatives in chiral recognition efficiency?

Compared to methylated (HDMS-β-CD) or non-acetylated sulfated CDs, this derivative offers:

  • Higher enantioselectivity for cationic analytes due to synergistic acetyl-sulfo interactions .
  • Broader applicability in nonaqueous media due to improved solubility in organic solvents .

Advanced: What computational methods elucidate host-guest interactions with this cyclodextrin?

  • Molecular Dynamics (MD) Simulations : Model binding affinities and orientation of analytes (e.g., β-blockers) within the CD cavity .
  • Density Functional Theory (DFT) : Calculate charge distribution and steric effects of substituents on enantioselectivity .

Basic: What stability considerations are critical for formulating this cyclodextrin in drug delivery systems?

  • Storage : Lyophilize and store at −20°C to prevent hydrolysis of acetyl groups .
  • pH Control : Maintain formulations at pH 4–6 to avoid sulfonate group degradation .
  • Compatibility Testing : Assess aggregation in the presence of polycationic polymers (e.g., chitosan) .

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